molecular formula C6H10Cl4N2S B6184293 [2-(2,5-dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride CAS No. 2624132-55-2

[2-(2,5-dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride

Cat. No.: B6184293
CAS No.: 2624132-55-2
M. Wt: 284.0 g/mol
InChI Key: DMTUTTNSDISOFJ-UHFFFAOYSA-N
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Description

[2-(2,5-Dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride (CAS No: 2624132-55-2) is a high-purity chemical intermediate of significant interest in medicinal and heterocyclic chemistry. With a molecular formula of C 6 H 10 Cl 4 N 2 S and a molecular weight of 284.03 g/mol , this dihydrochloride salt offers enhanced stability and solubility for synthetic applications. The compound serves as a versatile building block, particularly for the construction of nitrogen- and sulfur-containing heterocyclic scaffolds . Researchers utilize this hydrazine derivative to synthesize novel pyrimidine-thione and 1,3-thiazin-2-amine derivatives, which are privileged structures in drug discovery for their antimicrobial properties . Its structure features a reactive hydrazine group attached to a 2,5-dichlorothiophene moiety, a motif known to influence the electronic and binding properties of resulting molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is prohibited for personal, human, or veterinary use. Researchers can access detailed specifications, including InChI key (DMTUTTNSDISOFJ-UHFFFAOYSA-N) and SMILES (ClC1=C(C=C(S1)Cl)CCNN.Cl.Cl), to facilitate their experimental planning and computational studies .

Properties

CAS No.

2624132-55-2

Molecular Formula

C6H10Cl4N2S

Molecular Weight

284.0 g/mol

IUPAC Name

2-(2,5-dichlorothiophen-3-yl)ethylhydrazine;dihydrochloride

InChI

InChI=1S/C6H8Cl2N2S.2ClH/c7-5-3-4(1-2-10-9)6(8)11-5;;/h3,10H,1-2,9H2;2*1H

InChI Key

DMTUTTNSDISOFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CCNN)Cl)Cl.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Thiophene Ring Functionalization

The 2,5-dichlorothiophene intermediate is synthesized via electrophilic chlorination of thiophene derivatives. For example, aluminum chloride-catalyzed Friedel-Crafts chlorination using chlorine gas or sulfuryl chloride yields the dichlorinated thiophene backbone. Alternative routes employ directed ortho-metalation strategies for regioselective chlorination, though these are less common in industrial settings due to cost constraints.

Ethyl Group Introduction

The ethyl side chain is introduced through alkylation or Grignard reactions. A representative method involves treating 2,5-dichlorothiophene with ethylene oxide in the presence of Lewis acids like boron trifluoride, followed by reduction of the resulting alcohol to the ethyl group. Patent CN101823982A demonstrates analogous ethylation techniques using sodium hydroxide and hydrazine hydrate to form ethyl-hydrazine linkages.

Hydrazine Dihydrochloride Formation

The final step involves converting the ethylamine intermediate to the hydrazine derivative. This is achieved via diazotization followed by reduction or direct nucleophilic substitution with hydrazine hydrate. For instance, reacting 2-(2,5-dichlorothiophen-3-yl)ethyl bromide with excess hydrazine in ethanol under reflux yields the free base, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.

Optimization of Reaction Parameters

Temperature and Solvent Systems

Optimal reaction temperatures vary by stage:

  • Chlorination : 0–10°C to minimize polychlorination byproducts

  • Ethylation : 80–100°C in polar aprotic solvents like DMF

  • Hydrazination : 50–60°C in ethanol/water mixtures

Solvent selection critically impacts yields:

StepPreferred SolventYield (%)Purity (%)
ChlorinationDichloromethane7895
EthylationDMF8597
HydrazinationEthanol/Water9299

Data adapted from CN101823982A and WO2006066172A1.

Catalytic Systems

  • Chlorination : AlCl₃ (1.5 equiv.) enables complete conversion within 2 hours

  • Ethylation : BF₃·Et₂O (0.1 equiv.) suppresses polymerization side reactions

  • Hydrazination : No catalyst required; excess hydrazine (3 equiv.) drives reaction completion

Industrial-Scale Production Considerations

Patent CN101823982A outlines a scalable process for analogous hydrazine hydrochlorides, emphasizing:

  • Continuous Distillation : Removes acetone byproduct during hydrazine reactions, achieving 98.5% purity

  • Crystallization Protocols : Recrystallization from 95% ethanol yields plate-like crystals with consistent morphology

  • Waste Minimization : Recycling of ketazine intermediates reduces raw material costs by 40%

A typical production flowchart includes:

Analytical Characterization

Quality control measures for the final product include:

  • Melting Point : 147–148°C (decomposition observed above 150°C)

  • HPLC Analysis : ≥98.5% purity using C18 column (acetonitrile/water 70:30 mobile phase)

  • ¹H NMR (D₂O) : δ 7.21 (s, 1H, thiophene-H), 3.45 (q, 2H, -CH₂-), 2.95 (t, 2H, -CH₂-NH-)

Challenges and Mitigation Strategies

Byproduct Formation

  • Polychlorinated Thiophenes : Controlled stoichiometry (Cl₂:thiophene = 2.2:1) limits tri/tetrachloro derivatives

  • Ethyl Hydrazine Dimerization : Maintain pH < 3 during hydrazination to protonate reactive amines

Comparative Analysis of Patented Methods

PatentKey InnovationYield (%)Purity (%)Scale-Up Feasibility
CN101823982AKetazine recycling system4098.5High
WO2006066172A1Low-temperature chlorination protocol7895Moderate
CN107188825AVacuum distillation integration9299High

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Microreactor systems reduce reaction times by 60% through enhanced heat/mass transfer

  • Enzymatic Hydrazination : Pseudomonas fluorescens lipase catalyzes stereoselective hydrazine coupling (ee > 90%)

Chemical Reactions Analysis

Types of Reactions

[2-(2,5-Dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

[2-(2,5-Dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride: has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [2-(2,5-dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride exerts its effects involves interactions with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The thiophene ring may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorine vs. Fluorine and Ring Systems

2,6-Dichlorophenylhydrazine Hydrochloride
  • Structure : Dichlorinated phenyl ring (2,6-positions) with hydrazine hydrochloride.
  • Molecular Weight : 213.49 g/mol .
  • Melting Point : 225°C (decomposition) .
  • Application : Key intermediate in synthesizing pyrazole derivatives (e.g., 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester) .
  • Comparison: The phenyl backbone provides aromatic stability, while chlorine substituents enhance electrophilic substitution reactivity.
(3,5-Difluorophenyl)hydrazine Hydrochloride (CAS 502496-27-7)
  • Structure : Difluorinated phenyl ring (3,5-positions) with hydrazine hydrochloride.
  • Similarity Score : 0.95 (relative to the target compound’s hypothetical structure) .
  • Comparison : Fluorine’s electronegativity may reduce electron density on the ring, decreasing reactivity compared to chlorine-substituted analogs. Thiophene’s lower electronegativity vs. phenyl could offset this effect in the target compound .

Thiophene-Based Analogs

[(Thiophen-3-yl)methyl]hydrazine Hydrochloride (CAS 1427454-16-7)
  • Structure : Thiophene ring with a methyl-hydrazine group.
  • Molecular Weight : 164.66 g/mol .
  • Key Differences : Lacks chlorine substituents and has a shorter methyl linker.
  • Implications : The ethyl linker in the target compound may improve solubility in polar solvents, while additional chlorines could enhance steric hindrance and thermal stability .

Ethyl-Linker Derivatives

(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine Hydrochloride
  • Structure : Difluoro-dimethoxyphenyl with hydrazine hydrochloride.
  • Similarity Score : 0.80 .
  • In contrast, the target compound’s dichlorothiophene may favor electrophilic attack at the β-position of the thiophene ring .

Molecular Weight and Thermal Stability

  • Higher Chlorination : Compounds with more chlorine atoms (e.g., 2,6-dichlorophenylhydrazine HCl) exhibit higher molecular weights and melting points due to increased van der Waals interactions .
  • Thiophene vs. Phenyl : Thiophene’s lower aromaticity may reduce thermal stability compared to phenyl analogs but enhance reactivity in cyclization reactions .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
[Target Compound] ~265.0 (estimated) 2,5-Cl₂-thiophene, ethyl N/A Potential heterocyclic synthesis
2,6-Dichlorophenylhydrazine HCl 213.49 2,6-Cl₂-phenyl 225 (dec.) Pyrazole derivatives
[(Thiophen-3-yl)methyl]hydrazine HCl 164.66 Thiophene, methyl N/A Organic intermediates
(3,5-Difluorophenyl)hydrazine HCl ~182.5 (estimated) 3,5-F₂-phenyl N/A High similarity, unknown apps

Biological Activity

[2-(2,5-Dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its thiophene ring structure, which is known for contributing to various biological effects. The molecular formula for this compound is C8H10Cl2N2S, with a molecular weight of 249.1 g/mol.

The synthesis of this compound typically involves the reaction of 2,5-dichlorothiophene with ethyl hydrazine under acidic conditions. This process often utilizes solvents such as methanol or ethanol and may involve hydrochloric acid to form the dihydrochloride salt. The resulting product is purified through recrystallization to achieve high purity levels suitable for biological testing.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. For instance:

  • Bacterial Strains : Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : It has also demonstrated antifungal properties against Candida albicans.

The mechanism behind its antimicrobial action may involve disruption of cellular membranes or inhibition of metabolic pathways critical for pathogen survival.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound:

  • Cell Lines : This compound has been tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicate that it can induce apoptosis and inhibit cell proliferation.
  • Mechanism of Action : The proposed mechanisms include the modulation of signaling pathways involved in cell cycle regulation and apoptosis, potentially through the activation of caspases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial properties using agar diffusion methods. The compound showed zones of inhibition ranging from 12 mm to 20 mm against tested bacterial strains.
  • Anticancer Research :
    • Another study focused on the effects on MCF-7 cells, revealing a dose-dependent decrease in cell viability with IC50 values calculated at approximately 25 µM after 48 hours of treatment.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusZone of inhibition: 15 mm
AntimicrobialEscherichia coliZone of inhibition: 18 mm
AntifungalCandida albicansZone of inhibition: 12 mm
AnticancerMCF-7IC50 = 25 µM
AnticancerA549Induced apoptosis

Q & A

Q. What are the optimal synthetic routes for [2-(2,5-dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-(2,5-dichlorothiophen-3-yl)ethyl bromide with hydrazine hydrate in ethanol under reflux (60–80°C) for 12–24 hours. The dihydrochloride salt is formed by adding concentrated HCl to the hydrazine intermediate. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Stoichiometry : A 1:2 molar ratio of alkyl halide to hydrazine minimizes side products like dialkylated hydrazines.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed by HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : The ethyl group protons (CH₂–CH₂) appear as a triplet (δ 2.8–3.2 ppm) and quartet (δ 3.4–3.6 ppm). The hydrazine NH₂ protons are broadened due to HCl salt formation (δ 4.5–5.5 ppm). Thiophene protons are deshielded (δ 7.0–7.5 ppm) due to electron-withdrawing Cl substituents .
  • IR : N–H stretches (3100–3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) confirm functional groups.
  • Elemental Analysis : Matches theoretical values for C, H, N, and Cl to validate stoichiometry .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Experimental Design : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC over 48 hours.
  • Findings : Stability is highest at acidic pH (2–4), with <5% degradation. At pH >7, hydrolysis of the hydrazine moiety occurs, forming ammonia and thiophene derivatives.
  • Mitigation : Store solutions at 4°C in HCl-acidified conditions (pH 3) to prolong stability .

Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., monoamine oxidase). The dichlorothiophene group shows hydrophobic interactions, while the hydrazine forms hydrogen bonds with catalytic residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare results with experimental IC₅₀ values from enzymatic assays .
  • Validation : Correlate computational ΔG values with experimental inhibition constants (Kᵢ) using linear regression analysis.

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection)?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., cell lines, serum concentration) to eliminate variability. For cytotoxicity, use MTT assays on SH-SY5Y cells with matched passage numbers .
  • Mechanistic Profiling : Perform RNA sequencing to identify differentially expressed genes under treatment. Pathways like apoptosis (Caspase-3 activation) or oxidative stress (Nrf2 signaling) may explain divergent results .
  • Orthogonal Assays : Validate findings using ELISA (protein quantification) and patch-clamp electrophysiology (ion channel effects) .

Data Analysis and Structural Studies

Q. What crystallographic challenges arise during X-ray structure determination of this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation from methanol/acetone mixtures yields suitable single crystals. Hydrazine hygroscopicity requires anhydrous conditions.
  • Refinement : Use SHELXL for structure solution. Challenges include disordered Cl atoms on the thiophene ring, addressed via ISOR and DELU restraints. R-factor convergence <5% indicates reliable geometry .
  • Validation : Check CIF files against IUCr standards for bond lengths (C–S: 1.70–1.75 Å) and angles (C–C–S: 90–95°) .

Q. How does the electronic structure of the dichlorothiophene moiety influence reactivity?

Methodological Answer:

  • DFT Calculations : Perform B3LYP/6-311+G(d,p) calculations (Gaussian 16) to map electrostatic potential surfaces. The electron-deficient thiophene ring directs electrophilic attacks to the ethyl-hydrazine chain.
  • Hammett Analysis : σₚ values for 2,5-dichlorothiophene (-0.22) indicate moderate electron withdrawal, consistent with enhanced hydrazine nucleophilicity in SN2 reactions .

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